molecular formula C15H14O3 B6327061 2-Methoxy-4-(2-methylphenyl)benzoic acid, 95% CAS No. 175153-16-9

2-Methoxy-4-(2-methylphenyl)benzoic acid, 95%

Cat. No. B6327061
CAS RN: 175153-16-9
M. Wt: 242.27 g/mol
InChI Key: ZLBRGMOIKYKSKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4-(2-methylphenyl)benzoic acid, 95% (2M4MB) is an organic compound belonging to the class of benzoic acids. It is a white powder with a melting point of 107-110°C and a boiling point of 280-282°C. It is a strong acid and is soluble in most organic solvents. 2M4MB is widely used in the synthesis of various organic compounds, including pharmaceuticals and other active ingredients. It is also used as a reagent in various scientific research applications.

Scientific Research Applications

2-Methoxy-4-(2-methylphenyl)benzoic acid, 95% has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, including pharmaceuticals and other active ingredients. It is also used as a reagent in various biochemical and physiological studies. 2-Methoxy-4-(2-methylphenyl)benzoic acid, 95% is also used in the synthesis of polymers and other materials. Additionally, it is used in the synthesis of fluorescent dyes and in the preparation of catalysts for various reactions.

Mechanism of Action

2-Methoxy-4-(2-methylphenyl)benzoic acid, 95% has a strong acidity, which allows it to act as a proton donor in various reactions. This acidity is due to the presence of a carboxylic acid group in the molecule. The acidity of the molecule can be further enhanced by the addition of a base, such as sodium hydroxide. The acidity of 2-Methoxy-4-(2-methylphenyl)benzoic acid, 95% can also be used to facilitate the formation of various esters and amides.
Biochemical and Physiological Effects
2-Methoxy-4-(2-methylphenyl)benzoic acid, 95% has a wide range of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of drugs and other chemicals. Additionally, 2-Methoxy-4-(2-methylphenyl)benzoic acid, 95% has been shown to have an inhibitory effect on the enzyme glutathione S-transferase, which is involved in the detoxification of drugs and other chemicals. It has also been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.

Advantages and Limitations for Lab Experiments

2-Methoxy-4-(2-methylphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively safe to handle, as it is not highly toxic and has low volatility. Additionally, it is readily available and relatively inexpensive. Furthermore, it is a strong acid, which makes it useful for a variety of reactions.
However, there are also some limitations to using 2-Methoxy-4-(2-methylphenyl)benzoic acid, 95% in laboratory experiments. It is not very soluble in water, so it must be used in a solvent such as ethanol or methanol. Additionally, the acidity of 2-Methoxy-4-(2-methylphenyl)benzoic acid, 95% can cause corrosion of certain materials, such as glass and steel.

Future Directions

The potential future applications of 2-Methoxy-4-(2-methylphenyl)benzoic acid, 95% are numerous. It could be used in the synthesis of new pharmaceuticals, as well as in the development of new materials. Additionally, it could be used in the synthesis of new fluorescent dyes and catalysts. It could also be used in the development of new methods for drug delivery, as well as in the development of new methods for drug metabolism. Finally, it could be used in the development of new methods for the detection and quantification of drugs and other chemicals.

Synthesis Methods

2-Methoxy-4-(2-methylphenyl)benzoic acid, 95% can be synthesized through a variety of methods. The most common method involves the reaction of 2-methylphenol with an appropriate acid chloride in the presence of a base. The acid chloride can be either an acyl chloride or a chloroformate. The reaction proceeds via a nucleophilic substitution reaction to form the desired product. The reaction is typically carried out at temperatures ranging from 0-80°C.

properties

IUPAC Name

2-methoxy-4-(2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-5-3-4-6-12(10)11-7-8-13(15(16)17)14(9-11)18-2/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBRGMOIKYKSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624515
Record name 3-Methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175153-16-9
Record name 3-Methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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